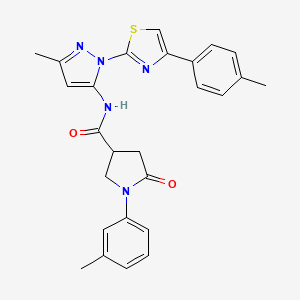
N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-5-oxo-1-(m-tolyl)pyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-5-oxo-1-(m-tolyl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C26H25N5O2S and its molecular weight is 471.58. The purity is usually 95%.
BenchChem offers high-quality N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-5-oxo-1-(m-tolyl)pyrrolidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-5-oxo-1-(m-tolyl)pyrrolidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antituberculosis Activity
Antimycobacterial Activity of Substituted Isosteres
Substituted isosteres, including pyridines and pyrazines with 1,2,4-oxadiazole-5-ones and 1,3,4-oxathiazoline-2-ones, have shown significant activity against Mycobacterium tuberculosis. These compounds, designed to act as carboxylic acid isosteres, were tested for their ability to penetrate the mycobacterial cell wall and exhibit antimycobacterial effects. The derivatization aimed to improve their lipophilicity and cellular permeability, with many showing activities surpassing the potency of pyrazinamide, a key antitubercular drug. This research highlights the potential of these derivatives in the development of new antituberculosis therapies (Gezginci, Martin, & Franzblau, 1998).
Anticancer Potential
Novel Pyrazole-3-Carboxamide Derivatives as Antiproliferative Agents
A series of novel amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid demonstrated promising antiproliferative activities against human cancer cell lines, including liver, breast, and colon carcinoma cells. Compound 4j, with a 2-chloro-4-pyridinyl group, showed significant cytotoxicity and induced apoptotic cell death, indicating its potential as a lead compound for cancer therapy development (Şeyma Cankara Pirol et al., 2014).
Antifungal and Phytopathogenic Growth Inhibition
Synthetic Pyrazole Derivatives Against Phytopathogenic Fungi
Pyrazole/isoxazolecarboxamide derivatives were evaluated for their antifungal activity against various phytopathogens, including Pythium ultimum, Botrytis cinerea, and Magnaporthe grisea. The study revealed the critical role of carboxamide and carboxylic groups in exhibiting biological activity, with specific compounds significantly inhibiting fungal growth, highlighting their potential in agricultural applications (Vicentini, Romagnoli, Andreotti, & Mares, 2007).
Luminescence and Binding Characteristics
Luminescence Properties and Binding Characteristics with BSA
A novel polyamino polycarboxylic pyridine derivative ligand and its Eu(III) and Tb(III) complexes demonstrated strong luminescence intensity and high thermal stability. This study also explored the ligand's potential medicinal value by investigating its binding interaction with bovine serum albumin (BSA), indicating a static quenching procedure and potential implications for biomedical imaging and therapeutic applications (R. Tang, Chunjing Tang, & Changwei Tang, 2011).
Eigenschaften
IUPAC Name |
N-[5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazol-3-yl]-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O2S/c1-16-7-9-19(10-8-16)22-15-34-26(27-22)31-23(12-18(3)29-31)28-25(33)20-13-24(32)30(14-20)21-6-4-5-17(2)11-21/h4-12,15,20H,13-14H2,1-3H3,(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFMGUZNRBWZOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)C4CC(=O)N(C4)C5=CC=CC(=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-5-oxo-1-(m-tolyl)pyrrolidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

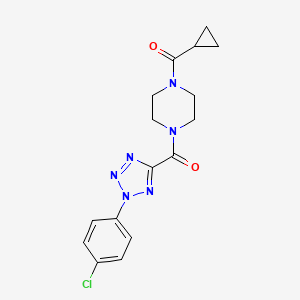
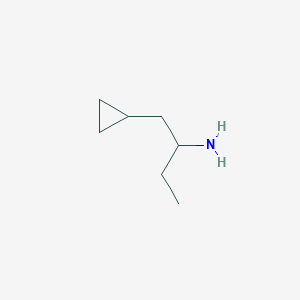
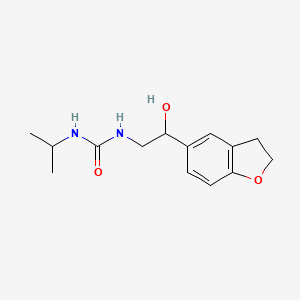
![2-[(2,5-Dimethylphenyl)methyl]-6-[2-(2-hydroxyethoxy)ethyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2833173.png)

![[4-(2,5-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid](/img/structure/B2833176.png)
![1-(3-Methylbenzyl)-3'-(p-tolyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2833177.png)
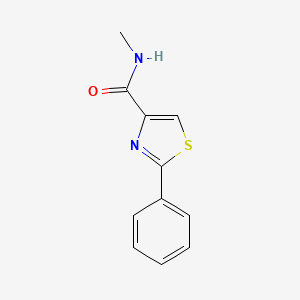
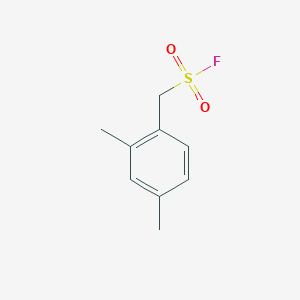
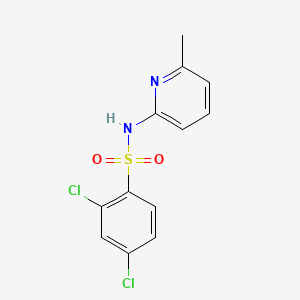
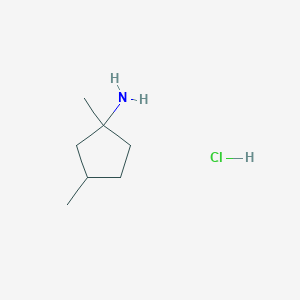
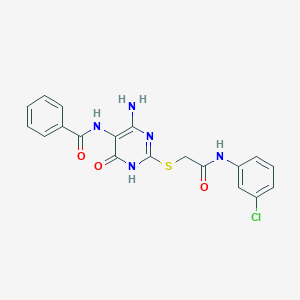
![1-(cyclopropylmethyl)-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2833185.png)
![5-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)nicotinamide](/img/structure/B2833186.png)